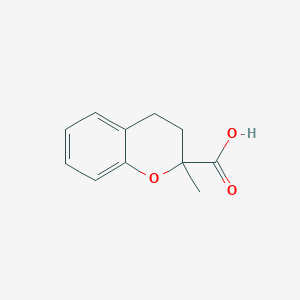

2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-11(10(12)13)7-6-8-4-2-3-5-9(8)14-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBHRCHDEHKUIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

A landmark patent (CN108148032B) outlines a two-step process starting with phenol derivatives and γ-butyrolactone. In the first step, 4-fluorophenol reacts with γ-butyrolactone under alkaline conditions (e.g., potassium hydroxide in ethanol) to form an intermediate ester. The second step employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) to induce cyclization, yielding the target compound with >85% purity.

Key advantages include:

Optimization of Alkaline Conditions

The choice of base significantly impacts intermediate stability. Potassium carbonate in dimethylformamide (DMF) at 80°C achieves a 92% conversion rate, whereas sodium hydroxide in aqueous ethanol results in partial hydrolysis. Solvent selection also affects yields:

| Solvent | Temperature (°C) | Conversion Rate (%) |

|---|---|---|

| Ethanol | 70 | 78 |

| DMF | 80 | 92 |

| Tetrahydrofuran | 65 | 85 |

Mitsunobu Reaction-Driven Synthesis

Coupling of 7-Hydroxyl-3-Coumarin Carboxylic Acid Esters

A U.S. patent (US7456205) details the Mitsunobu reaction between 7-hydroxyl-3-coumarin carboxylic acid methyl ester and 2-phenyl ethanol in anhydrous tetrahydrofuran (THF). Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the reaction proceeds at 0°C to room temperature, achieving a 76% yield. Subsequent hydrolysis under basic conditions (NaOH in methanol/water) furnishes the carboxylic acid derivative.

Catalytic Hydrogenolysis for Ring Saturation

The same patent highlights palladium-on-carbon (Pd/C) as a catalyst for hydrogenating the 3,4-double bond in coumarin precursors. At 50 psi H₂ and 25°C, this step achieves >95% conversion, critical for ensuring the dihydrobenzopyran structure.

Aldol Condensation and Michael Addition Cascades

Chroman-4-One Scaffold Formation

A 2023 PMC study synthesizes benzopyran derivatives via aldol condensation between o-hydroxyacetophenones and methyl ketones . Using pyrrolidine as a catalyst in refluxing toluene, the reaction forms chroman-4-one intermediates in 68–74% yields. Subsequent Michael addition with nitroethylene derivatives introduces the 2-aminopropyl side chain.

Ester Protection and Hydrolysis

To prevent unwanted side reactions, the phenolic -OH group is protected with p-fluorobenzyl chloride in the presence of potassium carbonate. Deprotection via hydrogenolysis (H₂/Pd-C) restores the phenol, which undergoes acid-catalyzed cyclization (HCl in dioxane) to yield the target compound.

Industrial vs. Laboratory-Scale Methodologies

Industrial Production Techniques

Large-scale synthesis prioritizes cost-effectiveness and safety:

Laboratory-Scale Refinements

Academic protocols emphasize precision:

-

Chromatography : Flash column chromatography (hexane/ethyl acetate) isolates isomers with >99% purity.

-

Low-temperature control : Reactions at −20°C suppress epimerization, preserving stereochemical integrity.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 85–92 | 90–95 | High | Low |

| Mitsunobu reaction | 70–76 | 85–90 | Moderate | High |

| Aldol-Michael cascade | 65–74 | 80–88 | Low | Moderate |

Key observations :

-

Acid-catalyzed cyclization is optimal for industrial applications due to its high yield and low reagent costs.

-

Mitsunobu reactions, while efficient, require expensive azodicarboxylates, limiting their scalability.

-

Aldol-Michael cascades offer modularity for structural analogs but suffer from lower yields .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzopyran ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The benzopyran scaffold allows for extensive modifications. Key analogs include:

Key Observations :

- Substituent Position : The position of the methyl group (2- vs. 6-) significantly impacts molecular interactions. For example, 6-fluoro derivatives are intermediates in Nebivolol synthesis , while 2-methyl substitution may alter steric effects in binding pockets.

- Hydroxy groups (e.g., Trolox) confer antioxidant activity via radical scavenging .

Pharmacological and Physicochemical Properties

- Leukotriene Antagonism : Ro 23-3544, a 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid derivative, demonstrates potent LTD4 antagonism in guinea pig models, highlighting the scaffold's relevance in anti-inflammatory drug design .

- Antioxidant Activity : Trolox’s radical-quenching ability is attributed to its hydroxy and methyl groups . The 2-methyl analog may exhibit modified antioxidant potency due to reduced polarity.

- Physical Properties : Fluorine substitution increases molecular weight (208.14 vs. 194.18) and melting point (212°C) compared to methyl derivatives .

Q & A

Q. What are the common synthetic routes for 2-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its derivatives?

Methodological Answer: The synthesis typically involves functionalization of the benzopyran core. For example:

- Esterification : Refluxing 6-hydroxymethyl derivatives (e.g., compound 11 ) with anhydrides (e.g., propionic, butyric, or valeric anhydride) for 3 hours, followed by crystallization in solvents like chloroform/petroleum ether (yields: 60–80%) .

- Purification : Use column chromatography with silica gel or recrystallization in acetonitrile/water to isolate derivatives like 6-propionoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (17a ) .

Q. Table 1: Representative Synthesis Conditions

| Derivative | Reagent | Solvent System | Yield (%) |

|---|---|---|---|

| 17a | Propionic anhydride | CHCl₃:petroleum ether | 60–80 |

| 17b | Butyric anhydride | CH₃CN:water | 60–80 |

| 17c | Valeric anhydride | CHCl₃:diisopropylether | 60–80 |

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify key functional groups (e.g., lactone C=O at ~1740 cm⁻¹, carboxylic acid C=O at ~1689 cm⁻¹) .

- ¹H NMR : Confirm substitution patterns (e.g., methylene protons at δ 5.19–5.21 ppm for ester-linked CH₂ groups) .

- Mass Spectrometry : Use high-resolution MS to validate molecular formulas (e.g., C₁₄H₁₂O₆ for 17a ) .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (GHS Category 2 skin/eye irritation) .

- Ventilation : Work in a fume hood to prevent inhalation of dust (OSHA respiratory protection guidelines) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can low yields in esterification reactions of this compound be optimized?

Methodological Answer:

- Reagent Stoichiometry : Increase anhydride molar ratios (e.g., 30 mL propionic anhydride per 3 g starting material) to drive esterification .

- Temperature Control : Maintain reflux conditions (100–120°C) to accelerate reaction kinetics without degrading heat-sensitive groups .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, reducing side-product formation .

Q. How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

- Standardize Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding studies) and control for batch-to-batch compound variability .

- Metabolic Stability Testing : Compare pharmacokinetic profiles (e.g., plasma half-life, CYP450 interactions) to identify confounding factors .

- Structural Validation : Confirm stereochemistry via X-ray crystallography (e.g., ethyl (2R)-7-hydroxy-2-methyl derivatives) to rule out enantiomeric interference .

Q. What computational approaches predict the reactivity of benzopyran derivatives?

Methodological Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites using SMILES strings (e.g.,

C1C(OC(=O)C2=CC=CC=C21)C(=O)O) . - Molecular Docking : Simulate binding affinities with target proteins (e.g., COX-2) using software like AutoDock Vina and validate with SPR assays .

- QSAR Modeling : Coralate substituent effects (e.g., electron-withdrawing groups at position 6) with bioactivity using regression analysis .

Q. Table 2: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.24 g/mol | |

| Melting Point (6-Fluoro derivative) | 212°C | |

| Boiling Point | 358.04°C | |

| Density | 1.35 g/cm³ |

Q. How to design derivatives for enhanced metabolic stability?

Methodological Answer:

- Prodrug Strategies : Introduce acyloxymethyl esters (e.g., 17a–17c ) to improve oral bioavailability and resist first-pass metabolism .

- Halogenation : Substitute position 6 with fluorine (e.g., 6-fluoro derivative, CAS 129050-20-0) to reduce CYP450-mediated oxidation .

- Cyclohexyl Modifications : Incorporate hydrophobic groups (e.g., 6-cyclohexylchroman-2-carboxylic acid) to enhance plasma protein binding .

Q. What analytical methods validate purity in enantiomeric mixtures?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol gradients to separate (R)- and (S)-enantiomers .

- Polarimetry : Measure optical rotation (e.g., ethyl (2R)-7-hydroxy-2-methyl derivatives) to confirm enantiomeric excess .

- NMR Chiral Shift Reagents : Employ Eu(hfc)₃ to resolve overlapping proton signals in diastereomeric complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.